Comparative Performance in Heterocycle Synthesis: Yield and Selectivity on AlPO₄ and Pd/AlPO₄ Catalysts
In a direct head-to-head comparison under identical catalytic conditions, 2-(phenylthio)ethanol demonstrated a distinct reactivity profile and product distribution compared to its oxygen and nitrogen analogs, 2-phenoxyethanol and 2-anilinoethanol [1]. When subjected to reaction on AlPO₄ and Pd/AlPO₄ catalysts, 2-(phenylthio)ethanol yielded benzothiophene as the primary product, whereas 2-phenoxyethanol yielded benzofuran and 2-anilinoethanol yielded indole [1]. The study reports that 2-(phenylthio)ethanol, in the presence of Pd/AlPO₄, achieved a conversion of approximately 85% with a selectivity of over 90% for benzothiophene [1]. In contrast, 2-phenoxyethanol showed a conversion of 78% with a selectivity of 88% for benzofuran, while 2-anilinoethanol exhibited a conversion of 82% with a selectivity of 85% for indole [1]. This demonstrates that 2-(phenylthio)ethanol provides a unique and efficient pathway for accessing benzothiophene derivatives, a class of compounds with significant pharmaceutical and materials science applications [1].
| Evidence Dimension | Catalytic conversion and product selectivity in heterocycle synthesis |
|---|---|
| Target Compound Data | Conversion: ~85%, Selectivity to benzothiophene: >90% |
| Comparator Or Baseline | 2-Phenoxyethanol (Conversion: 78%, Selectivity to benzofuran: 88%); 2-Anilinoethanol (Conversion: 82%, Selectivity to indole: 85%) |
| Quantified Difference | 2-(Phenylthio)ethanol shows the highest conversion (85%) and selectivity (>90%) among the three analogs, and it uniquely produces benzothiophene |
| Conditions | Reaction on Pd/AlPO₄ catalyst at 300°C in a fixed-bed flow reactor |
Why This Matters
This data confirms that 2-(phenylthio)ethanol is the preferred starting material for the synthesis of benzothiophene derivatives, offering superior conversion and selectivity compared to its oxygen and nitrogen counterparts.
- [1] Afxantidis, J.; et al. Synthesis of indole, benzofuran and benzothiophene by reaction of 2-anilinoethanol, 2-phenoxyethanol and 2-(phenylthio)ethanol on AlPO4 and Pd/AlPO4 catalysts. J. Mol. Catal. A: Chem. 1995, 104, 107-114. View Source
